4-Diethylaminophenyl isothiocyanate
Overview
Description
4-Diethylaminophenyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₄N₂S and a molecular weight of 206.307 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with a diethylamino group at the para position. This compound is known for its applications in various fields, including synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Diethylaminophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 1,1’-thiocarbonyldiimidazole with N,N-diethyl-1,4-phenylenediamine . Another method includes the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases such as DBU (down to 2 mol%) under moderate heating (40°C) .
Industrial Production Methods: Industrial production of this compound often involves the use of thiophosgene or its derivatives, which react with primary amines to form the desired isothiocyanate. This method, while effective, requires careful handling due to the toxicity of thiophosgene .
Chemical Reactions Analysis
Types of Reactions: 4-Diethylaminophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thioureas.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Isothiocyanates: Can be further modified to produce various derivatives.
Scientific Research Applications
4-Diethylaminophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of thioureas and other heterocyclic compounds.
Biology: Employed in the labeling of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Diethylaminophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity underlies its use in protein labeling and its potential biological activities .
Comparison with Similar Compounds
4-Dimethylaminophenyl isothiocyanate: Similar in structure but with methyl groups instead of ethyl groups.
Phenyl isothiocyanate: Lacks the diethylamino substituent, making it less reactive in certain contexts.
Uniqueness: 4-Diethylaminophenyl isothiocyanate is unique due to the presence of the diethylamino group, which enhances its reactivity and makes it particularly useful in specific synthetic and biological applications .
Properties
IUPAC Name |
N,N-diethyl-4-isothiocyanatoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWXUTHWTCRUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201004655 | |
Record name | N,N-Diethyl-4-isothiocyanatoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201004655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84381-54-4 | |
Record name | 4-Diethylaminophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084381544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-4-isothiocyanatoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201004655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84381-54-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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